(3-Chloro-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
Description
(3-Chloro-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a nitro group, and a trifluoromethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O4/c1-30-17-5-2-12(10-14(17)20)18(27)25-8-6-24(7-9-25)15-4-3-13(19(21,22)23)11-16(15)26(28)29/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTUAMLOKIPKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Addition of the chlorine atom to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Coupling Reaction: Formation of the piperazine ring and its attachment to the aromatic system.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
(3-Chloro-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
